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1,N(2)-Propanodeoxyguanosine - 120667-07-4

1,N(2)-Propanodeoxyguanosine

Catalog Number: EVT-1173172
CAS Number: 120667-07-4
Molecular Formula: C13H17N5O4
Molecular Weight: 307.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1, N2-Propanodeoxyguanosine belongs to the class of organic compounds known as nucleoside and nucleotide analogues. These are analogues of nucleosides and nucleotides. These include phosphonated nucleosides, C-glycosylated nucleoside bases, analogues where the sugar unit is a pyranose, and carbocyclic nucleosides, among others. 1, N2-Propanodeoxyguanosine is soluble (in water) and a very weakly acidic compound (based on its pKa).
Synthesis Analysis

The synthesis of 1,N(2)-propanodeoxyguanosine typically involves the reaction of deoxyguanosine with acrolein or other similar carbonyl compounds. The following steps outline the general approach:

  1. Starting Material: Deoxyguanosine is used as the primary substrate.
  2. Reaction Conditions: The reaction is carried out under physiological conditions, often at room temperature, to simulate biological environments.
  3. Formation of Adducts: The nucleophilic site on the guanine base reacts with the electrophilic carbonyl group of acrolein, leading to the formation of cyclic adducts.
  4. Purification: The resultant products are purified using techniques such as chromatography to isolate the desired 1,N(2)-propanodeoxyguanosine from other byproducts.

In one study, the synthesis was confirmed via various spectroscopic methods including magnetic resonance and mass spectrometry, which verified the structure of the synthesized compound .

Molecular Structure Analysis

The molecular structure of 1,N(2)-propanodeoxyguanosine features a modified guanine base linked to a deoxyribose sugar. Key structural characteristics include:

  • Base Modification: The presence of a propanoyl group at the N(2) position of guanine alters its hydrogen bonding properties and sterics.
  • Sugar Moiety: The sugar component retains its typical furanose structure but may exhibit altered conformational dynamics due to the bulky propanoyl group.
  • Chemical Formula: The molecular formula for 1,N(2)-propanodeoxyguanosine is C₁₃H₁₈N₄O₅.

Structural analyses show that this modification can influence DNA duplex stability and interactions with proteins involved in DNA repair and replication .

Chemical Reactions Analysis

1,N(2)-Propanodeoxyguanosine participates in several chemical reactions, primarily involving its formation from carbonyl compounds:

  • Michael Addition: The primary reaction mechanism involves a Michael addition where deoxyguanosine acts as a nucleophile attacking the electrophilic carbonyl carbon.
  • Stability and Reactivity: The resulting adducts exhibit varying stability depending on environmental conditions (pH, temperature) and can undergo further reactions leading to cross-linking or strand breaks in DNA .
  • Detection Methods: Techniques such as 32P-post-labeling have been developed to detect these adducts in biological samples, allowing for studies on their formation and persistence within organisms .
Mechanism of Action

The mechanism of action for 1,N(2)-propanodeoxyguanosine primarily revolves around its effects on DNA integrity:

  • Mutagenicity: When incorporated into DNA, these adducts can mispair during replication, leading to point mutations.
  • Genotoxicity: The presence of these modifications can hinder normal DNA repair processes, contributing to genomic instability.
  • Biological Impact: Studies have shown that exposure to compounds forming such adducts correlates with increased cancer risk due to their ability to induce mutations in critical genes involved in cell cycle regulation .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1,N(2)-propanodeoxyguanosine are crucial for understanding its behavior in biological systems:

  • Solubility: It is soluble in aqueous solutions, which is important for its biological relevance.
  • Stability: The adducts are relatively stable under physiological pH but can degrade under extreme conditions or through enzymatic activity.
  • Spectroscopic Properties: Characterization techniques like ultraviolet spectroscopy and mass spectrometry have been employed to analyze its properties and confirm its identity .
Applications

1,N(2)-Propanodeoxyguanosine has several scientific applications:

  • Carcinogenic Studies: It serves as a model compound for studying the mechanisms by which environmental toxins induce mutations in DNA.
  • Biomarker Development: Detection methods for these adducts are being explored as potential biomarkers for exposure to carcinogenic agents like acrolein and 2-hexenal.
  • DNA Repair Research: Understanding how these modifications affect DNA repair pathways can provide insights into cancer biology and potential therapeutic targets.
Structural Characterization and Formation Mechanisms of 1,N(2)-Propanodeoxyguanosine

Molecular Architecture of Propanodeoxyguanosine Adducts: Cyclic 1,N2-Propanodeoxyguanosine Configurations

Propanodeoxyguanosine (PdG) adducts exhibit a unique bifunctional structural architecture characterized by an exocyclic ring system covalently linked to the deoxyguanosine base. The core structure involves a propane moiety bridging the N2-amino group and C1 position of guanine, forming a six-membered 1,N2-propanodeoxyguanosine ring. This configuration fundamentally distorts the canonical Watson-Crick geometry by displacing the N2-amino group, which normally participates in hydrogen bonding with cytosine [3] [7].

High-resolution NMR studies reveal that the gamma-hydroxy-1,N2-propano-2′-deoxyguanosine adduct (the major acrolein-derived PdG) exists predominantly in a ring-closed hemiaminal form in aqueous solution. This cyclic structure features a covalent bond between the aldehyde-derived carbon and N2 of deoxyguanosine, with a hydroxyl group projecting perpendicularly from the ring plane. However, upon incorporation into double-stranded DNA, this adduct undergoes hydrolytic ring opening to yield an aldehyde-containing species. Remarkably, the open-chain form adapts within the duplex to maintain standard Watson-Crick base pairing with cytosine, preserving the B-DNA helix as confirmed by regular right-handed helical parameters and anti glycosidic bond orientations [3] [7].

Table 1: Structural Features of Propanodeoxyguanosine Adducts

Structural StateKey CharacteristicsDNA ConformationBase Pairing Capacity
Cyclic (Hemiaminal)Six-membered exocyclic ring; Hydroxyl group at tertiary carbonDisrupted duplex geometryNon-informative lesion
Open-Chain (Aldehyde)Flexible propane chain; Aldehyde terminusMaintains B-DNA helixWatson-Crick with dC

The structural plasticity of propanodeoxyguanosine enables context-dependent mutagenicity. When positioned opposite cytosine in duplex DNA, the open-chain form supports error-free replication. However, during polymerase bypass, the equilibrium may shift toward the cyclic form, which acts as a replication barrier and facilitates misincorporation events [1] [4].

Reaction Pathways with α,β-Unsaturated Aldehydes (Acrolein, Crotonaldehyde, 4-Hydroxy-2-Nonenal)

Propanodeoxyguanosine adducts originate from electrophilic attacks by α,β-unsaturated aldehydes on the N2-position of deoxyguanosine. These aldehydes fall into two classes: environmental pollutants (acrolein, crotonaldehyde) and endogenous lipid peroxidation products (4-hydroxy-2-nonenal). Their reaction kinetics and adduct profiles are governed by electronic effects and steric constraints:

  • Acrolein (simplest enal): Undergoes direct Michael addition at guanine's N2 position due to high electrophilicity from the unconjugated aldehyde. This forms an initial carbinolamine intermediate that cyclizes to gamma-hydroxy-1,N2-propano-deoxyguanosine as the predominant adduct (>90% of total PdG). The reaction proceeds without stereoisomers since acrolein lacks chiral centers [3] [8].

  • Crotonaldehyde: Exhibits reduced reactivity compared to acrolein due to methyl group conjugation. Forms diastereomeric gamma-methyl-gamma-hydroxy-1,N2-propanodeoxyguanosine adducts via Schiff base intermediates. The alpha,beta-unsaturated aldehyde first forms a Schiff base at N2, followed by ring closure to yield chiral adducts with R and S configurations at the tertiary carbon. These diastereomers display distinct metabolic stability and mutagenic profiles [10].

  • 4-Hydroxy-2-nonenal (4-HNE): This endogenous aldehyde generated from ω-6 fatty acid peroxidation produces structurally complex PdG adducts. The reaction generates four stereoisomers due to chirality at both C4 (aldehyde carbon) and C8 (hydroxyl-bearing carbon). The gamma-hydroxyheptyl-gamma-hydroxy-1,N2-propanodeoxyguanosine adducts exhibit extended hydrophobic chains that profoundly distort DNA topology and facilitate interstrand cross-linking [8].

Table 2: Aldehyde Precursors and Their Propanodeoxyguanosine Adducts

AldehydeSourceAdduct StructureStereochemistryBiological Relevance
AcroleinEnvironmental pollutant; Endogenous lipid peroxidationgamma-OH-1,N2-PdGAchiralUbiquitous in human tissues (0.3–2.0 adducts/106 guanines) [9]
CrotonaldehydeTobacco smoke; Food contaminantsgamma-OH-gamma-CH3-1,N2-PdGR/S diastereomersDose-dependent accumulation in rat organs [10]
4-HNEEndogenous (lipid peroxidation of ω-6 PUFAs)gamma-OH-gamma-(CH2)5CH3-1,N2-PdGFour stereoisomersAssociated with oxidative stress pathologies

The common mechanism involves conjugate addition where the N2-amino group acts as a nucleophile attacking the β-carbon of the enal, followed by intramolecular cyclization. Lipid peroxidation represents the primary endogenous pathway, evidenced by elevated PdG levels in glutathione-depleted rats and CCl4-treated models of oxidative stress [8] [9].

Stereoselective Synthesis of Diastereomeric Propanodeoxyguanosine Adducts

The synthesis of stereodefined propanodeoxyguanosine adducts is essential for elucidating their biological behaviors. Chiral aldehydes like crotonaldehyde and 4-hydroxy-2-nonenal generate diastereomeric PdG adducts whose configurations influence duplex stability and polymerase bypass efficiency:

  • Crotonaldehyde-derived PdG: Produces two diastereomers differing at the hydroxy-methyl chiral center (R and S configurations). These isomers are separable via reverse-phase HPLC and exhibit distinct NMR chemical shifts. The S-diastereomer shows greater conformational flexibility in duplex DNA, while the R-form adopts a more constrained orientation that impedes DNA polymerase progression [8] [10].

  • 4-HNE-derived PdG: Yields four stereoisomers due to two chiral centers (C1 and C3 of the propane chain). Asymmetric synthesis strategies employ enantiomerically pure 4-HNE precursors to generate individual stereoisomers. Biochemical analyses reveal that the 1R,3S and 1S,3R diastereomers form stable interstrand cross-links in 5'-CpG-3' sequences, whereas 1R,3R and 1S,3S isomers predominantly cause intrahelical distortions without cross-linking [8].

Endogenous formation in mammalian systems demonstrates stereoselective adduction. In Fischer 344 rats, the S-diastereomer of crotonaldehyde-derived PdG predominates in liver DNA at a 3:1 ratio (S:R), suggesting enzymatic influences on adduct formation or repair. This stereoselectivity is absent in in vitro reactions, supporting the involvement of metabolically activated pathways in vivo [9] [10].

Synthetic challenges include the lability of the hemiaminal linkage under physiological conditions. Recent approaches utilize oxidative hydrolysis of stabilized precursors followed by stereocontrolled reduction to generate configurationally pure PdG standards. These standards enable precise quantification of endogenous adducts, revealing basal levels of 0.3–2.0 adducts per 106 guanines in human liver DNA [5] [9].

Comparative Analysis of Propanodeoxyguanosine vs. Other Exocyclic DNA Adducts (Etheno, Malondialdehyde-Derived)

Propanodeoxyguanosine belongs to a broader class of exocyclic DNA adducts that includes etheno (ε) and malondialdehyde-derived (M1dG) lesions. These adducts differ in structural features, mutagenic mechanisms, and biological origins:

  • Structural Comparisons:
  • Propanodeoxyguanosine: Features a six-membered exocyclic ring linking N2 and C1 of guanine. The ring retains the purine’s hydrogen-bonding edge but introduces steric bulk perpendicular to the base plane.
  • Etheno Adducts (e.g., 1,N6-ethenodeoxyadenosine): Contain a highly strained five-membered ring fused across N1 and C2 of purines. This ring system obliterates Watson-Crick hydrogen-bonding sites, converting etheno-adducted bases into non-instructional lesions that block replicative polymerases [8].
  • Malondialdehyde-derived Adducts (M1dG): Form a pyrimidopurinone structure with an additional tricyclic ring system. Unlike propanodeoxyguanosine, M1dG projects its exocyclic ring into the major groove, creating minimal helical distortion but significant base-pairing ambiguity [1].

  • Mutagenic Profiles:Propanodeoxyguanosine predominantly induces G→T transversions and frameshift mutations through template slippage mechanisms. During replication by DNA polymerase β, propanodeoxyguanosine acts as a non-instructional lesion, causing preferential incorporation of deoxyadenosine monophosphate complementary to the base 5' to the adduct. This leads to −1/−2 frameshifts or targeted substitutions [4]. In contrast:

  • Ethenoadenine directs A→G transitions and A→T transversions due to impaired base pairing.
  • M1dG induces primarily G→T transversions but also facilitates interstrand cross-links at 5'-CpG-3' sites, which are more cytotoxic than propanodeoxyguanosine adducts [1] [8].

Table 3: Comparative Mutagenicity of Exocyclic DNA Adducts

Adduct TypeMajor MutationsPrimary Polymerase Bypass CharacteristicsEndogenous Sources
1,N2-PropanodeoxyguanosineG→T transversions; −1/−2 frameshiftsSequence-dependent blockage; Template slippage by pol βLipid peroxidation (acrolein, 4-HNE)
1,N6-EthenodeoxyadenosineA→G transitions; A→T transversionsComplete blockage by replicative polymerasesLipid peroxidation; Vinyl chloride metabolism
M1dGG→T transversions; Interstrand cross-linksError-prone bypass by pol κMalondialdehyde from lipid peroxidation
  • Thermodynamic Stability:Propanodeoxyguanosine exhibits greater conformational flexibility than etheno or M1dG adducts. NMR analyses demonstrate that propanodeoxyguanosine adducts maintain right-handed B-form DNA with localized destabilization near the lesion. Conversely, etheno adducts provoke severe helical bending (>20°), while M1dG induces only minor perturbations but significantly elevates melting temperatures due to intercalative stabilization [3] [7].

  • Endogenous Burden:Propanodeoxyguanosine adducts occur at substantially higher endogenous levels (0.3–2.0/106 guanines) than etheno adducts (∼1/107 nucleotides). This abundance correlates with their formation from ubiquitous lipid peroxidation products rather than specialized metabolic pathways. Age-dependent accumulation of propanodeoxyguanosine in rodent tissues further supports its role as a biomarker of oxidative stress [8] [9].

Properties

CAS Number

120667-07-4

Product Name

1,N(2)-Propanodeoxyguanosine

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

InChI

InChI=1S/C13H17N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h6-9,19-20H,1-5H2,(H,14,16)/t7-,8+,9+/m0/s1

InChI Key

HGYWFMCWAWUWRE-DJLDLDEBSA-N

SMILES

C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O

Synonyms

1,N(2)-propanodeoxyguanosine

Canonical SMILES

C1CNC2=NC3=C(C(=O)N2C1)N=CN3C4CC(C(O4)CO)O

Isomeric SMILES

C1CNC2=NC3=C(C(=O)N2C1)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O

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